molecular formula C21H26N4O4 B2677000 1-(4-甲氧基苯基)-N-[1-(3-甲基-1,2,4-噁二唑-5-基)环己基]-5-氧代吡咯啉-3-羧酰胺 CAS No. 1396856-01-1

1-(4-甲氧基苯基)-N-[1-(3-甲基-1,2,4-噁二唑-5-基)环己基]-5-氧代吡咯啉-3-羧酰胺

货号 B2677000
CAS 编号: 1396856-01-1
分子量: 398.463
InChI 键: WMPLIOPAOSDUHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an oxadiazole ring, a cyclohexyl group, and a pyrrolidine ring with a carboxamide group .


Molecular Structure Analysis

The compound’s structure likely has significant steric hindrance due to the bulky cyclohexyl and methoxyphenyl groups. The oxadiazole ring and the pyrrolidine ring could contribute to the compound’s rigidity .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

科学研究应用

合成与表征

具有结构相似性的化合物,特别是那些含有恶二唑环和吡咯烷羧酰胺基团的化合物,已被合成并表征其潜在的生物学和化学性质。例如,Hassan 等人 (2014) 合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-羧酰胺和吡唑并[1,5-a]嘧啶衍生物,探索了它们对艾氏腹水癌 (EAC) 细胞的细胞毒活性,突出了这些化合物在癌症研究中的兴趣 (Hassan、Hafez 和 Osman,2014)

药理特性

具有 1,2,4-恶二唑部分和吡咯烷-3-羧酰胺结构的化合物已被评估其各种药理活性。例如,Craven 等人 (1994) 研究了 WAY-100635 及其对含血清素神经元的影响,表明类似化合物在神经科学和药理学研究中的相关性,特别是关于血清素受体 (Craven、Grahame-Smith 和 Newberry,1994)

抗糖尿病和抗惊厥活性

Lalpara 等人 (2021) 和 Kubicki 等人 (2000) 合成了具有恶二唑和吡咯烷羧酰胺官能团的化合物,研究了它们的体外抗糖尿病和抗惊厥特性。这些研究表明此类化合物在开发糖尿病和癫痫的新疗法中的潜力 (Lalpara、Vachhani、Hadiyal、Goswami 和 Dubal,2021)(Kubicki、Bassyouni 和 Codding,2000)

抗菌和抗真菌应用

对含有恶二唑和吡咯烷单元的化合物的研究还包括探索它们的抗菌和抗真菌应用。例如,Foks 等人 (2004) 合成了显示出结核抑制作用的衍生物,证明了这些化合物可以表现出的广泛生物活性 (Foks、Pancechowska-Ksepko、Janowiec、Zwolska 和 AUGUSTYNOWICZ-KOPEĆ,2004)

未来方向

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in preclinical and clinical trials .

属性

IUPAC Name

1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-14-22-20(29-24-14)21(10-4-3-5-11-21)23-19(27)15-12-18(26)25(13-15)16-6-8-17(28-2)9-7-16/h6-9,15H,3-5,10-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPLIOPAOSDUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。